2,2-Bis(bromomethyl)spiro[3.3]heptane
Description
Properties
IUPAC Name |
2,2-bis(bromomethyl)spiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2/c10-6-9(7-11)4-8(5-9)2-1-3-8/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHWMCOVBDSRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving 2,2 Bis Bromomethyl Spiro 3.3 Heptane
Nucleophilic Substitution Reactions at the Bromomethyl Centers
The reactivity of the C-Br bonds in 2,2-bis(bromomethyl)spiro[3.3]heptane is central to its utility as a synthetic building block. The mechanistic pathways for substitution at these centers are heavily influenced by the sterically demanding spiro[3.3]heptane core.
Kinetic and Stereochemical Aspects of SN1/SN2 Pathways
The structure of 2,2-bis(bromomethyl)spiro[3.3]heptane is analogous to a neopentyl halide, where the carbon atom adjacent to the reacting center is a quaternary carbon. This structural feature has profound implications for the kinetics of nucleophilic substitution.
SN2 Pathway: The bimolecular nucleophilic substitution (SN2) mechanism requires the nucleophile to approach the electrophilic carbon from the backside of the leaving group. In 2,2-bis(bromomethyl)spiro[3.3]heptane, the bulky spirocyclic core severely hinders this backside attack. This steric hindrance dramatically slows down the rate of SN2 reactions. stackexchange.comic.ac.uk Consequently, reactions proceeding purely through an SN2 pathway are extremely sluggish compared to less hindered primary alkyl halides like methyl bromide. ic.ac.uk
SN1 Pathway: The unimolecular nucleophilic substitution (SN1) pathway involves the formation of a carbocation intermediate. masterorganicchemistry.com Dissociation of a bromide ion from 2,2-bis(bromomethyl)spiro[3.3]heptane would initially form a primary carbocation. Primary carbocations are highly unstable and their formation is energetically unfavorable. quora.com However, this unstable intermediate can undergo a rapid rearrangement (a Wagner-Meerwein shift) where one of the cyclobutane (B1203170) rings migrates, expanding to form a more stable tertiary carbocation. This rearranged carbocation can then be trapped by a nucleophile. quora.com Therefore, while the initial step is slow, SN1-type reactions with rearrangement are a possible pathway, especially under conditions that favor carbocation formation, such as the use of polar protic solvents and weak nucleophiles. youtube.com
The competition between these pathways means that nucleophilic substitution reactions on this substrate can be slow and may lead to a mixture of products, including rearranged and elimination products, depending on the specific reaction conditions and the nature of the nucleophile. stackexchange.com
Functional Group Interconversions via Nucleophilic Attack
Despite the mechanistic complexities, the bromomethyl groups can be displaced by a variety of strong nucleophiles to introduce new functionalities onto the spiro[3.3]heptane scaffold. These transformations are foundational for using this compound as a building block in medicinal chemistry and materials science. chemrxiv.org The reactions typically require forcing conditions (e.g., higher temperatures) to overcome the steric hindrance.
Below is a table of potential functional group interconversions achievable through nucleophilic substitution.
| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group | Product Name (Illustrative) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azidomethyl | 2,2-Bis(azidomethyl)spiro[3.3]heptane |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Cyanomethyl | 2,2-Bis(cyanomethyl)spiro[3.3]heptane-2,2-dicarbonitrile |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Hydroxymethyl | (Spiro[3.3]heptane-2,2-diyl)dimethanol |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Alkoxymethyl | 2,2-Bis(methoxymethyl)spiro[3.3]heptane |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Alkylthiomethyl | 2,2-Bis((phenylthio)methyl)spiro[3.3]heptane |
| Amine (RNH₂) | Ammonia (NH₃) | Aminomethyl | (Spiro[3.3]heptane-2,2-diyl)dimethanamine |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides powerful methods for forming carbon-carbon and carbon-heteroatom bonds, overcoming the limitations of traditional nucleophilic substitution reactions.
Palladium-Catalyzed Arylation and Amination Reactions
Palladium-catalyzed cross-coupling reactions are versatile for modifying 2,2-bis(bromomethyl)spiro[3.3]heptane. The general mechanism for these transformations, such as Suzuki, Heck, or Buchwald-Hartwig amination, typically involves a catalytic cycle. youtube.com
The catalytic cycle for arylation can be summarized in three key steps:
Oxidative Addition: A low-valent palladium(0) complex reacts with the C-Br bond of the spiro-compound, inserting the palladium into the bond to form a palladium(II) intermediate. youtube.comuwindsor.ca
Transmetalation: An organometallic reagent (e.g., an arylboronic acid in Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the bromide. youtube.com For amination, this step involves the coordination of the amine and subsequent deprotonation to form a palladium-amido complex. acs.org
Reductive Elimination: The two organic groups (the spiro-alkyl and the aryl or amino group) on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the active palladium(0) catalyst. youtube.com
These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino groups, significantly expanding the chemical diversity of derivatives accessible from 2,2-bis(bromomethyl)spiro[3.3]heptane. researchgate.netorganic-chemistry.org
Nickel-Catalyzed Transformations
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions involving alkyl halides. orgsyn.org The mechanisms of nickel-catalyzed cross-electrophile couplings can be complex and may involve different nickel oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). oaepublish.comacs.org
A commonly proposed mechanism for the cross-coupling of an alkyl bromide with an aryl halide involves the following key features: orgsyn.orgacs.org
The nickel(0) catalyst preferentially reacts with the aryl halide via oxidative addition to form an (L)Ni(II)(Ar)X intermediate.
Separately, the alkyl bromide is converted into an alkyl radical. This can occur through interaction with the nickel catalyst or via a single-electron transfer (SET) process.
The alkyl radical is trapped by the (L)Ni(II)(Ar)X species to form a high-valent (L)Ni(III)(Ar)(Alkyl)X intermediate.
This Ni(III) complex then undergoes rapid reductive elimination to form the desired C(sp²)-C(sp³) bond and a Ni(I) species, which is then reduced back to Ni(0) to continue the catalytic cycle. orgsyn.org
This radical-based mechanism allows for the coupling of sterically hindered alkyl bromides like 2,2-bis(bromomethyl)spiro[3.3]heptane under conditions that might be challenging for purely polar, palladium-catalyzed pathways. nih.govresearchgate.net
Polymerization Mechanisms Utilizing 2,2-Bis(bromomethyl)spiro[3.3]heptane as a Monomer or Crosslinker Precursor
The difunctional nature of 2,2-bis(bromomethyl)spiro[3.3]heptane makes it a valuable monomer for synthesizing polymers with unique, rigid spirocyclic units embedded in their backbone.
The primary mechanism for polymerization is step-growth polycondensation . gdckulgam.edu.inmelscience.com In this process, 2,2-bis(bromomethyl)spiro[3.3]heptane acts as an A-A type monomer, where both reactive sites are identical. It can react with a complementary B-B type monomer, such as a diamine, a diol, or a bisphenol, to form a polymer. farabi.universitylibretexts.org
For example, reaction with a diamine (H₂N-R-NH₂) would proceed via nucleophilic substitution at both bromomethyl centers, forming a polyamide and eliminating two molecules of HBr per repeating unit. Similarly, reaction with a bisphenol under basic conditions would yield a polyether.
The key features of this polymerization are:
The reaction proceeds in a stepwise manner, where dimers form first, then trimers, and so on, until high molecular weight polymer is achieved at high conversion. melscience.com
A small molecule, typically HBr (which is neutralized by a base), is eliminated during the condensation step. libretexts.org
The rigid and three-dimensional spiro[3.3]heptane unit is incorporated into the polymer backbone, which can significantly influence the polymer's properties, such as increasing its glass transition temperature (Tg), enhancing thermal stability, and disrupting chain packing to increase solubility. springernature.com
In addition to forming linear polymers, 2,2-bis(bromomethyl)spiro[3.3]heptane can also be used as a cross-linker . When added in small quantities to a polymerization mixture or to a pre-formed polymer with reactive sites, its two bromomethyl groups can react to form covalent bonds between different polymer chains, creating a three-dimensional network structure.
Polycondensation Reactions for Spiro-Containing Polyethers, Polyesters, and Polyurethanes
Radical Polymerization of Derived Monomers
Detailed research findings on the synthesis of monomers derived from 2,2-Bis(bromomethyl)spiro[3.3]heptane and their subsequent radical polymerization are not available in the current scientific literature based on the search results. Monomers suitable for radical polymerization, such as diacrylates or dimethacrylates, could potentially be synthesized from the corresponding spiro[3.3]heptane diol, but specific studies describing these derivatives and their polymerization behavior have not been identified.
Cyclization and Rearrangement Processes Influenced by the Spiro Ring System
The inherent ring strain and rigid geometry of the spiro[3.3]heptane core are significant factors that influence its participation in unique cyclization and rearrangement reactions. These transformations are often driven by the release of strain, leading to the formation of novel molecular architectures.
Key rearrangement processes involving the spiro[3.3]heptane scaffold include strain-relocating semipinacol rearrangements and Meinwald oxirane rearrangements. nih.govnih.gov In one notable example, a semipinacol rearrangement is used to create the spiro[3.3]heptan-1-one motif from a 1-bicyclobutylcyclopropanol intermediate. nih.gov This process is initiated by acid and proceeds through a chemrxiv.orgnih.gov-shift of the resulting cyclopropylcarbinyl cation, demonstrating a regio- and stereospecific transformation. nih.gov
The construction of the spiro[3.3]heptane core itself can be achieved through various synthetic strategies, including the [2+2] cycloaddition of dichloroketene with a corresponding alkene, followed by reductive dechlorination. nih.gov
Table 1: Cyclization and Rearrangement Reactions of the Spiro[3.3]heptane Core
| Reaction Type | Precursor/Intermediate | Product | Key Features |
|---|---|---|---|
| Semipinacol Rearrangement | 1-Bicyclobutylcyclopropanol | Substituted Spiro[3.3]heptan-1-one | Acid-mediated, strain-relocating, proceeds via a cyclopropylcarbinyl cation. nih.gov |
| Meinwald Oxirane Rearrangement | 8-Oxadispiro[2.0.3.1]octane derivative | 1,6-Disubstituted Spiro[3.3]heptane | Used to build the spiro[3.3]heptane core with specific substitution patterns. nih.gov |
| [2+2] Cycloaddition | Alkene and Dichloroketene | Dichloro-substituted Spiro[3.3]heptanone | A method for constructing the spirocyclic core. nih.gov |
Stereochemical Control in Reactions with the Spiro[3.3]heptane Core
The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold provides an excellent platform for achieving a high degree of stereochemical control in chemical reactions. Its conformational restriction limits the possible trajectories of approaching reagents, enabling predictable and selective transformations.
A prominent example of this control is observed in the strain-relocating semipinacol rearrangement to form spiro[3.3]heptan-1-ones, which has been shown to be fully regio- and stereospecific. nih.gov When starting with an appropriate substituted cyclopropanone equivalent, this method yields optically active 3-substituted spiro[3.3]heptan-1-ones, highlighting the precise control exerted by the rigid framework during the cationic rearrangement. nih.gov
Stereochemical control is also critical in the functionalization of the spiro[3.3]heptane core. For instance, the synthesis of enantiopure derivatives of 1,6-substituted spiro[3.3]heptane has been achieved using a modified Strecker reaction. nih.gov The use of a chiral auxiliary, such as Ellman's sulfinamide, allows for the diastereoselective synthesis of amino acid analogs built on the spiro scaffold. nih.gov Although the initial diastereoselectivity may be moderate, the stability of the adducts permits efficient chromatographic separation to isolate pure stereoisomers. nih.gov
Furthermore, the inherent axial chirality of certain disubstituted spiro[3.3]heptane derivatives, such as (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, has been exploited in the synthesis of homochiral materials like metal-organic frameworks (MOFs). researchgate.net
Table 2: Methods for Stereochemical Control with the Spiro[3.3]heptane Core
| Method | Reaction | Outcome | Significance |
|---|---|---|---|
| Substrate-Controlled Rearrangement | Semipinacol Rearrangement | Optically active 3-substituted spiro[3.3]heptan-1-ones | The reaction is fully regio- and stereospecific, transferring chirality from the starting material. nih.gov |
| Chiral Auxiliary | Strecker Reaction | Enantiopure spirocyclic amino acid analogs | Ellman's sulfinamide directs the stereochemical outcome, allowing for the separation of stereoisomers. nih.gov |
| Resolution of Racemates | HPLC Separation | Axially chiral (R)-spiro[3.3]heptane-2,6-dicarboxylic acid | Isolation of a single enantiomer for use as a chiral linker in advanced materials. researchgate.net |
Applications of 2,2 Bis Bromomethyl Spiro 3.3 Heptane As a Building Block in Materials Science and Organic Synthesis
Synthesis of Novel Spiro-Containing Monomers for Polymer Science
The two reactive bromomethyl groups on the spiro[3.3]heptane core of 2,2-Bis(bromomethyl)spiro[3.3]heptane serve as versatile handles for the synthesis of a variety of novel monomers. These monomers are instrumental in the development of advanced polymers with tailored properties.
Monomers for High-Performance Thermoplastics and Thermosets
The rigid and sterically hindered nature of the spiro[3.3]heptane unit makes it an attractive component for high-performance thermoplastics and thermosets. By reacting 2,2-Bis(bromomethyl)spiro[3.3]heptane with various nucleophiles, a diverse range of difunctional monomers can be prepared. For instance, reaction with bisphenols can yield di-ether monomers suitable for polycondensation reactions, leading to the formation of polyesters and polyethers with high glass transition temperatures (Tg). Similarly, reaction with diamines can produce diamine monomers for the synthesis of polyimides and polyamides.
The incorporation of the spiro[3.3]heptane moiety into the polymer backbone disrupts chain packing and restricts segmental motion, which can lead to amorphous polymers with enhanced thermal stability and solubility. These characteristics are highly desirable for high-performance plastics used in demanding applications.
Precursors for Advanced Optical Materials with Tunable Refractive Indices
The synthesis of polymers with specific optical properties is a significant area of materials research. The refractive index of a polymer is influenced by its molecular structure, polarizability, and chain packing. The introduction of the spiro[3.3]heptane unit can be leveraged to create precursors for advanced optical materials.
While typical polymers have refractive indices in the range of 1.30–1.70, specific applications often require materials with higher refractive indices. wikipedia.org The compact structure of the spiro[3.3]heptane core can contribute to a higher density and, consequently, a higher refractive index. By carefully selecting the co-monomers to be polymerized with spiro-containing monomers, the refractive index of the resulting polymer can be fine-tuned. For example, copolymerization with monomers containing heavy atoms like sulfur or phosphorus, or aromatic moieties, can further elevate the refractive index. wikipedia.org This approach allows for the design of materials for applications such as anti-reflective coatings, optical waveguides, and matrices for photonic devices.
Development of High-Performance Polymeric Materials with Enhanced Attributes
The unique geometry of the spiro[3.3]heptane core directly influences the macroscopic properties of polymers derived from 2,2-Bis(bromomethyl)spiro[3.3]heptane. This leads to the development of materials with superior performance characteristics.
Polymers Exhibiting High Thermal Stability and Mechanical Rigidity
The incorporation of the spiro[3.3]heptane unit into a polymer chain introduces a significant degree of rigidity. The fused cyclobutane (B1203170) rings create a non-linear, three-dimensional structure that restricts the conformational freedom of the polymer backbone. This inherent stiffness translates to enhanced thermal stability, as higher temperatures are required to induce segmental motion and thermal degradation.
Polymers containing the spiro[3.3]heptane moiety are expected to exhibit high glass transition temperatures (Tg) and excellent dimensional stability at elevated temperatures. This makes them suitable for applications in electronics, aerospace, and automotive industries where materials are exposed to harsh thermal environments. The rigid nature of the spiro core also contributes to increased mechanical strength and modulus, leading to materials with high rigidity and resistance to deformation.
Materials for Low Dielectric Constant and Other Electronic Applications
In the field of microelectronics, there is a constant demand for materials with low dielectric constants (low-k) to reduce signal delay, power consumption, and crosstalk in integrated circuits. The introduction of free volume into a polymer matrix is a common strategy to lower its dielectric constant. The bulky and non-planar structure of the spiro[3.3]heptane unit can effectively hinder efficient chain packing, thereby creating additional free volume within the material.
Design and Synthesis of Dendritic and Hyperbranched Polymer Architectures Utilizing the Spiro Core
The bifunctionality of 2,2-Bis(bromomethyl)spiro[3.3]heptane makes it an excellent candidate for use as a core molecule in the synthesis of complex, non-linear polymer architectures such as dendrimers and hyperbranched polymers. These highly branched macromolecules possess unique properties, including low viscosity, high solubility, and a multitude of terminal functional groups.
By utilizing 2,2-Bis(bromomethyl)spiro[3.3]heptane as a central core, successive generations of branching units can be added to create dendritic structures. For example, hyperbranched fluorene-alt-carbazole copolymers have been synthesized using a spiro[3.3]heptane-2,6-dispirofluorene derivative as the core. This approach allows for the creation of materials with tailored properties for specific applications, such as in organic light-emitting diodes (OLEDs), where the hyperbranched structure can suppress intermolecular interactions and promote the formation of amorphous films.
Utilization as a Rigid Scaffold in the Construction of Complex Organic Architectures
The spiro[3.3]heptane core is a compact and rigid scaffold that provides a well-defined three-dimensional structure. chemrxiv.orgresearchgate.net Unlike flexible acyclic linkers or even other cyclic systems like cyclohexane (B81311), the spiro[3.3]heptane unit is conformationally locked, which minimizes structural ambiguity in the final product. The defining feature of the spiro[3.3]heptane scaffold is its non-collinear arrangement of substituents, which contrasts with the linear orientation found in common building blocks like para-substituted benzene (B151609) rings. chemrxiv.orgresearchgate.net This distinct geometry is instrumental in creating unique molecular shapes.
In 2,2-Bis(bromomethyl)spiro[3.3]heptane, the two bromomethyl groups act as reactive handles for covalent bond formation. These groups are excellent electrophiles, readily participating in nucleophilic substitution reactions. This reactivity makes the compound an ideal linker or cyclization agent for synthesizing macrocycles and other complex, sterically demanding structures. nih.govspirochem.com By reacting 2,2-Bis(bromomethyl)spiro[3.3]heptane with molecules containing two nucleophilic sites (e.g., diamines, dithiols, or diphenols), chemists can construct macrocyclic architectures where the rigid spiro[3.3]heptane unit is integrated into the ring. This forces the resulting macrocycle into a specific, predictable conformation.
The research findings indicate that such bis-electrophile linkers are fundamental in creating libraries of macrocycles for various applications, including drug discovery. nih.gov The defined geometry of the spiro[3.3]heptane scaffold ensures that the resulting complex molecules have a predictable structure, which is crucial for designing molecules with specific binding properties or material characteristics.
| Target Architecture | Synthetic Strategy | Role of Spiro[3.3]heptane Scaffold | Key Reaction Type |
|---|---|---|---|
| Spiro-fused Macrocycle | Cyclization of a long-chain dinucleophile with 2,2-Bis(bromomethyl)spiro[3.3]heptane. | Provides conformational rigidity and a fixed, non-linear angle to the macrocyclic backbone. | Nucleophilic Substitution (e.g., Williamson ether synthesis, N-alkylation) |
| Cross-linked Polymer Network | Use as a cross-linking agent for polymer chains functionalized with nucleophilic groups. | Acts as a rigid, three-dimensional junction point, enhancing the material's structural integrity. | Polymer functionalization via alkylation |
| Complex Polycyclic Systems | Intramolecular cyclization reactions following initial substitution of one bromomethyl group. | Serves as a template, directing the spatial orientation of reactive groups for subsequent ring formation. | Sequential Nucleophilic Substitution |
Role in Supramolecular Chemistry as a Defined Molecular Platform
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, functional structures. mdpi.com The precise spatial control offered by the 2,2-Bis(bromomethyl)spiro[3.3]heptane scaffold makes it an excellent platform for designing molecules intended for self-assembly and molecular recognition.
The two bromine atoms on the molecule are not only useful for covalent synthesis but can also participate directly in a key non-covalent interaction known as halogen bonding. acs.orgnih.gov In a halogen bond, the electrophilic region on a halogen atom (in this case, bromine) interacts attractively with a nucleophilic region on another molecule (a Lewis base). nih.gov Because the spiro[3.3]heptane core holds the two bromomethyl groups in a fixed orientation, the molecule can act as a bidentate (two-pronged) halogen bond donor. This allows it to bind with high specificity to guest molecules that possess two complementary Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms).
This predictable, directional interaction enables the use of 2,2-Bis(bromomethyl)spiro[3.3]heptane as a defined molecular platform in host-guest chemistry. nih.govnih.gov It can be used to construct crystalline co-crystals, self-assembled monolayers, or specific host-guest complexes in solution. The rigidity of the scaffold ensures that the binding sites are pre-organized for interaction, reducing the entropic penalty of binding and potentially leading to stronger and more selective host-guest interactions.
| Supramolecular System | Role of 2,2-Bis(bromomethyl)spiro[3.3]heptane | Key Non-Covalent Interaction | Potential Application |
|---|---|---|---|
| Host-Guest Complex | Acts as a rigid host molecule. | Halogen Bonding (Br···O/N) | Selective molecular sensing or encapsulation. |
| Co-crystal Engineering | Functions as a bidentate halogen bond donor to a co-former molecule. | Halogen Bonding, van der Waals forces | Design of new materials with tailored optical or physical properties. |
| Self-Assembled Monolayer | Serves as a foundational unit for building ordered layers on a surface. | Halogen Bonding, Molecule-surface interactions | Functional surface modification. |
Computational and Theoretical Investigations of 2,2 Bis Bromomethyl Spiro 3.3 Heptane and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule at the electronic level. These methods could provide significant insights into the structure, stability, and reactivity of 2,2-bis(bromomethyl)spiro[3.3]heptane.
Density Functional Theory (DFT) Studies of Molecular Geometries and Conformational Preferences
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 2,2-bis(bromomethyl)spiro[3.3]heptane, DFT calculations would be employed to determine its most stable three-dimensional structure.
A theoretical DFT study would begin by constructing a model of the molecule. The calculations would then optimize the molecular geometry to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. Key parameters that would be determined include:
Bond Lengths: The distances between bonded atoms (e.g., C-C, C-H, C-Br).
Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, H-C-Br).
The spiro[3.3]heptane core is known for its rigid, puckered, three-dimensional structure. DFT would allow for a precise characterization of the ring puckering and the spatial orientation of the two bromomethyl substituents. It would also identify the most stable conformer by comparing the energies of different possible spatial arrangements of the bromomethyl groups.
A hypothetical data table of optimized geometric parameters for the lowest energy conformer of 2,2-bis(bromomethyl)spiro[3.3]heptane, as would be generated by a DFT study, is presented below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C(spiro) | C(ring) | - | - | Value |
| C(ring) | C(ring) | - | - | Value | |
| C(spiro) | C(CH2Br) | - | - | Value | |
| C(CH2Br) | Br | - | - | Value | |
| Bond Angle (°) | C(ring) | C(spiro) | C(ring) | - | Value |
| C(CH2Br) | C(spiro) | C(CH2Br) | - | Value | |
| C(spiro) | C(CH2Br) | Br | - | Value | |
| Dihedral Angle (°) | C(ring) | C(spiro) | C(ring) | C(ring) | Value |
Note: The values in this table are placeholders, as no specific published data exists for this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of DFT is the prediction of spectroscopic data that can be compared with experimental results to confirm a molecule's structure.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. These theoretical values are crucial for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. For 2,2-bis(bromomethyl)spiro[3.3]heptane, this would help to distinguish between the different methylene (B1212753) protons in the rings and the bromomethyl groups.
Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. This would allow for the assignment of experimental absorption bands to specific functional groups, like the C-Br stretch or the vibrations of the spirocyclic carbon skeleton.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the motion of molecules over time. This provides insight into the dynamic behavior of the molecule and its interactions with its environment.
Simulations of Spiro-Containing Polymer Systems
2,2-Bis(bromomethyl)spiro[3.3]heptane is a potential monomer for the synthesis of spiro-containing polymers. MD simulations would be invaluable for understanding the properties of such polymers. By creating a simulation box containing multiple polymer chains derived from this monomer, researchers could study:
Chain Packing and Morphology: How the polymer chains arrange themselves in the solid state.
Conformational Flexibility: The movement and flexibility of the rigid spirocyclic units within the polymer backbone.
Intermolecular Interactions: The forces between adjacent polymer chains, which determine the bulk material's properties.
Prediction of Material-Level Behavior from Molecular Simulations
By analyzing the trajectories of atoms from an MD simulation, it is possible to predict macroscopic properties of the resulting polymer material. These properties could include:
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.
Mechanical Properties: Such as the material's stiffness (Young's modulus) or its resistance to deformation.
Thermal Stability: How the polymer's structure and properties change with temperature.
These predictions are vital for designing new materials with specific, desired characteristics for various applications.
Elucidation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling can be used to map out the entire energy landscape of a chemical reaction. This is particularly useful for understanding the reactivity of the bromomethyl groups in 2,2-bis(bromomethyl)spiro[3.3]heptane, which are expected to be reactive sites for nucleophilic substitution or elimination reactions.
For a given reaction, such as the substitution of the bromine atoms, computational methods can:
Identify Reactants, Products, and Intermediates: Determine the stable structures of all species involved in the reaction.
Locate Transition States (TS): Find the highest energy point along the reaction pathway that connects reactants to products. The structure of the TS provides insight into the mechanism of the reaction.
Calculate Activation Energies: Determine the energy difference between the reactants and the transition state. This activation energy is directly related to the reaction rate.
By modeling different potential pathways, researchers can predict which reaction is most likely to occur and under what conditions. For instance, calculations could determine whether a reaction proceeds through an SN1 or SN2 mechanism and how the rigid spirocyclic core influences the stereochemical outcome of the reaction.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies (Abstracted from specific properties)
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their reactivity or physical properties, respectively. These models are pivotal in predicting the behavior of new chemical entities, thereby guiding molecular design and reducing the need for extensive experimental work. While specific QSRR/QSPR studies dedicated exclusively to 2,2-Bis(bromomethyl)spiro[3.3]heptane are not extensively documented in publicly available literature, the principles of these methodologies can be effectively illustrated by examining computational studies on related spiro[3.3]heptane derivatives.
A notable application of QSPR in the context of spiro[3.3]heptane derivatives is the investigation of their use as bioisosteres for phenyl rings in drug candidates. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. Computational studies have been employed to predict how the replacement of a planar aromatic ring with a three-dimensional, saturated spiro[3.3]heptane scaffold affects key properties like lipophilicity and metabolic stability.
One such study investigated the replacement of the meta-substituted phenyl ring in the approved anticancer drug Sonidegib with a spiro[3.3]heptane core, leading to the trans and cis isomers of the corresponding analog. chemrxiv.org The researchers computationally and experimentally evaluated several key physicochemical and pharmacokinetic parameters.
Table 1: Physicochemical and Metabolic Stability Data for Sonidegib and its Spiro[3.3]heptane Analogs chemrxiv.org
| Compound | clogP | logD | CLint (μL min⁻¹ mg⁻¹) | t₁/₂ (min) |
|---|---|---|---|---|
| Sonidegib | 6.8 | ≥ 3.5 | 18 | 93 |
| trans-analog | 6.0 | ≥ 3.5 | 36 | 47 |
The calculated logP (clogP), a measure of lipophilicity, was found to decrease with the introduction of the spiro[3.3]heptane moiety. chemrxiv.org This suggests a quantitative relationship between the structural modification (phenyl to spiro[3.3]heptane) and the resulting lipophilicity. The reduction in clogP by 0.8 units for both the trans and cis analogs indicates that the spiro[3.3]heptane core imparts a less lipophilic character compared to the phenyl ring it replaces. chemrxiv.org This is a crucial finding in drug design, as lower lipophilicity can influence solubility, absorption, and other pharmacokinetic properties.
In terms of metabolic stability, the study revealed a clear structure-stability relationship. The intrinsic clearance (CLint) in human liver microsomes, a measure of how quickly a compound is metabolized, was higher for the spiro[3.3]heptane analogs compared to Sonidegib. chemrxiv.org The cis-isomer, in particular, showed a dramatic increase in clearance and a correspondingly shorter half-life (t₁/₂), indicating much lower metabolic stability. chemrxiv.org The trans-isomer also exhibited reduced stability, albeit to a lesser extent. chemrxiv.org
These findings exemplify a QSPR/QSRR approach where a defined structural change is directly correlated with quantifiable changes in properties and reactivity (in this case, metabolic reactivity). The data allows for the development of a qualitative, and potentially quantitative, model that could predict the metabolic fate of other compounds where a phenyl ring is replaced by a spiro[3.3]heptane scaffold. Such models are invaluable for guiding the design of new drug candidates with improved pharmacokinetic profiles. While this example does not directly involve 2,2-Bis(bromomethyl)spiro[3.3]heptane, it demonstrates the computational and theoretical framework that would be applied to understand its structure-property relationships.
Q & A
Q. What are the key synthetic strategies for preparing 2,2-bis(bromomethyl)spiro[3.3]heptane derivatives?
Synthesis typically involves functionalizing spiro[3.3]heptane scaffolds via bromination or substitution reactions. For example:
- Halogenation : Starting from spiro[3.3]heptane precursors, bromomethyl groups can be introduced using brominating agents like CBr₄ in the presence of triphenylphosphine (PPh₃) .
- Double Displacement : Sodium sulfide (Na₂S) can displace bromine atoms in intermediates like 3,3-bis(bromomethyl)-1-tosylazetidine to form sulfur-containing spirocycles (e.g., thiaspiro derivatives) .
- Convergent Synthesis : Multigram-scale routes utilize 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a precursor, enabling efficient functionalization via nucleophilic substitution or coupling reactions .
Q. How are spiro[3.3]heptane derivatives characterized structurally?
- X-ray Crystallography : Provides definitive conformational analysis, particularly for assessing strain and substituent orientation in the rigid spiro framework .
- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (e.g., COSY, NOESY) resolve diastereotopic protons and confirm regioselectivity in bromomethyl-substituted derivatives .
- Mass Spectrometry : High-resolution MS validates molecular formulas, especially for halogen-rich intermediates .
Q. What reactivity patterns are observed in bromomethyl-substituted spiro[3.3]heptanes?
- Nucleophilic Substitution : Bromine atoms are susceptible to displacement by nucleophiles (e.g., amines, thiols) to form azaspiro or thiaspiro compounds, key motifs in medicinal chemistry .
- Photocycloaddition : Under blue light and Ir(III) photosensitizers, bromomethyl groups can participate in [2+2] cycloadditions with alkenes to generate complex spirooxetanes or azaspiroheptanes .
- Acid-Catalyzed Rearrangements : Spiro rings may undergo acid-mediated ring-opening or isomerization, requiring careful control of reaction conditions .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral spiro[3.3]heptanes?
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., tert-butoxycarbonyl-protected amines) to induce asymmetry during cyclization steps .
- Kinetic vs. Thermodynamic Control : Diastereoselectivity in cycloadducts can be modulated by reaction temperature and photosensitizer choice. For example, Ir(III) catalysts favor syn-diastereomers under kinetic conditions, while thermal equilibration yields anti-isomers .
- Crystallographic Resolution : Repeated crystallization of intermediates (e.g., morpholides) enhances optical purity, as demonstrated for related bis(chloromethyl)spiro derivatives .
Q. What computational methods support mechanistic studies of spiro[3.3]heptane reactions?
- DFT Calculations : Used to model energy transfer pathways in photocycloadditions, confirming triplet sensitization mechanisms and transition-state geometries .
- Conformational Analysis : Molecular dynamics simulations predict steric interactions in substituted spirocycles, guiding rational design of stable analogs for drug discovery .
Q. How do bromomethyl substituents influence the stability and functionalization of spiro[3.3]heptanes?
- Steric Effects : Bromine atoms increase steric hindrance, limiting reactivity at adjacent positions. This necessitates optimized reaction conditions (e.g., elevated temperatures for nucleophilic substitutions) .
- Electronic Effects : Electron-withdrawing bromine atoms polarize C-Br bonds, enhancing susceptibility to nucleophilic attack but reducing compatibility with strong bases .
- Thermal Stability : Bromomethyl-spiro derivatives decompose above 150°C, requiring low-temperature protocols for prolonged reactions .
Q. What strategies mitigate competing side reactions during functional group interconversion?
- Protecting Groups : Temporary protection of amines (e.g., Boc) or alcohols (e.g., tert-butyl ethers) prevents undesired cross-reactivity during multi-step syntheses .
- Sequential Additions : Stepwise introduction of substituents minimizes steric clashes. For example, sodium sulfide displacement precedes detosylation in thiaspiroheptane synthesis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of brominated intermediates, reducing aggregation and side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
